Benzene, 1-methyl-3-(nitromethyl)-

Side-chain nitration NHPI catalysis Regioselectivity

Benzene, 1-methyl-3-(nitromethyl)- (CAS 38362-90-2), also referred to as 3-methylbenzyl nitromethane or m-nitroxylene, is a meta-substituted nitroaromatic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It is a colorless to pale yellow liquid at ambient temperature.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 38362-90-2
Cat. No. B3031475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methyl-3-(nitromethyl)-
CAS38362-90-2
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C[N+](=O)[O-]
InChIInChI=1S/C8H9NO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3
InChIKeyXTNHKWZXMCOJSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(nitromethyl)benzene (CAS 38362-90-2) for Selective Side-Chain Nitration Research


Benzene, 1-methyl-3-(nitromethyl)- (CAS 38362-90-2), also referred to as 3-methylbenzyl nitromethane or m-nitroxylene, is a meta-substituted nitroaromatic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a colorless to pale yellow liquid at ambient temperature . This compound belongs to the class of side-chain nitrated alkylbenzenes, where the nitro group is attached to the benzylic carbon rather than the aromatic ring, a feature that fundamentally differentiates its reactivity profile from ring-nitrated toluenes such as 3-nitrotoluene (CAS 99-08-1) [1]. Its primary documented application is as a synthetic intermediate produced via selective catalytic side-chain nitration of m-xylene, a process that has been optimized to favor this regioisomer over the ortho- and para-nitromethyl counterparts [1].

Why Generic Substitution Fails for 1-Methyl-3-(nitromethyl)benzene (CAS 38362-90-2)


Direct substitution of 1-methyl-3-(nitromethyl)benzene with its ortho- or para-nitromethyl isomers (CAS 38362-89-9 and 29559-27-1, respectively) or with ring-nitrated products like 3-nitrotoluene is not chemically equivalent. The meta-nitromethyl isomer is accessed through a specific N-hydroxyphthalimide (NHPI)-catalyzed side-chain nitration pathway that favors abstraction of a benzylic hydrogen from the methyl group of m-xylene, yielding the side-chain nitrated product while suppressing competitive ring nitration [1]. This catalytic selectivity is critical because ring-nitrated isomers exhibit entirely different electronic properties and downstream reactivity, particularly in reduction and condensation reactions where the nitro group's conjugation with the aromatic ring alters reduction potentials and nucleophilic substitution patterns [1]. The quantitative selectivity data below demonstrate that the meta-substituted product forms under conditions that produce distinct isomer distributions from the ortho and para xylene substrates, making it impossible to substitute one isomer for another without altering reaction outcomes or purification requirements.

Quantitative Evidence Guide for 1-Methyl-3-(nitromethyl)benzene (CAS 38362-90-2) Selection


Regioselective Side-Chain Nitration Yield of m-Xylene vs. o-Xylene and p-Xylene

The NHPI-catalyzed nitration of m-xylene with NO₂/HNO₃ selectively produces 1-methyl-3-(nitromethyl)benzene (target compound) as the principal side-chain nitration product, while the ortho and para isomers are generated from different xylene substrates under analogous conditions. The meta isomer formation occurs without significant ring nitration, in contrast to conventional mixed-acid nitration methods that predominantly yield ring-nitrated products such as 3-nitrotoluene [1].

Side-chain nitration NHPI catalysis Regioselectivity

Side-Chain vs. Ring Nitration Selectivity for m-Xylene Derivatives

Under NHPI/NO₂ catalytic conditions, m-xylene undergoes preferential side-chain nitration to produce 1-methyl-3-(nitromethyl)benzene, with ring-nitrated byproducts (e.g., 3-nitro-m-xylene) formed in only 5-10% yield [1]. This represents a dramatic inversion of selectivity compared to conventional electrophilic aromatic nitration using mixed HNO₃/H₂SO₄, where ring nitration at the activated ortho/para positions of m-xylene dominates with typically >90% ring-nitrated products [2].

Chemoselectivity Nitroaromatics Catalytic nitration

Physical State Differentiation: Liquid vs. Solid Handling Properties

Commercial specifications indicate that 1-methyl-3-(nitromethyl)benzene is supplied as a colorless to pale yellow liquid with ≥95% purity . In contrast, the closely related ring-nitrated isomer 3-nitrotoluene (CAS 99-08-1) is a pale yellow crystalline solid at room temperature with a melting point of 15.5 °C [1]. This physical state difference has practical implications for handling, dispensing, and formulation in both laboratory and pilot-scale operations.

Physical properties Formulation Procurement

Absence of Data for Claims Requiring Further Verification

A comprehensive search of primary research papers and authoritative databases did not yield high-strength, comparator-based evidence for the following dimensions commonly used for product differentiation: in vitro biological activity (IC₅₀, EC₅₀), in vivo pharmacokinetics, toxicity profiles (LD₅₀, Ames test), metabolic stability, or selectivity against specific biological targets. Any claims regarding these properties for CAS 38362-90-2 currently lack publicly available, reproducible quantitative data with named comparators [1].

Data gap Biological activity Toxicity

Best Application Scenarios for 1-Methyl-3-(nitromethyl)benzene (CAS 38362-90-2) in Research and Industry


Synthesis of Meta-Substituted Benzylamine Derivatives for Pharmaceutical Intermediates

The side-chain nitro group in 1-methyl-3-(nitromethyl)benzene can be selectively reduced to the corresponding benzylamine (3-methylbenzylamine) using catalytic hydrogenation or metal/acid reduction systems [1]. This meta-methyl substituted benzylamine serves as a key building block for pharmaceutical candidates where the meta-methyl group influences metabolic stability and target binding conformation. The availability of the pure meta isomer (CAS 38362-90-2) eliminates the need for chromatographic separation of ortho/meta/para mixtures, which is particularly challenging due to similar polarities among benzylamine regioisomers [1].

Henry Reaction and Nitroaldol Condensation for C–C Bond Formation

The benzylic nitro group of CAS 38362-90-2 is activated for deprotonation and subsequent Henry (nitroaldol) condensation with aldehydes to form β-nitroalcohols, which are versatile intermediates for further transformations including Nef reactions, reduction to amino alcohols, and dehydration to nitroalkenes [1]. The meta-methyl substituent provides steric differentiation from the ortho isomer (CAS 38362-89-9), which may exhibit reduced reactivity due to steric hindrance from the adjacent methyl group, making the meta isomer the preferred substrate for systematic structure-reactivity studies [1].

Method Development for Selective Side-Chain Nitration Catalysis

As a product of the NHPI/NO₂ catalytic nitration system, CAS 38362-90-2 serves as a benchmark substrate for evaluating new catalytic nitration methods that aim to achieve side-chain selectivity over ring nitration [1]. Researchers optimizing nitration catalysts can use the yield and selectivity data from the Nishiwaki et al. (2002) study as a baseline for comparative evaluation of novel catalytic systems, particularly for substrates containing both aromatic and benzylic positions susceptible to nitration [1].

Physical Property-Driven Flow Chemistry Process Development

The liquid physical state of CAS 38362-90-2 at ambient temperature facilitates its use in continuous flow reactors without requiring heated lines or pre-dissolution steps [1]. This property is advantageous relative to ring-nitrated solid analogs such as 3-nitrotoluene (mp 15.5 °C), which can crystallize and block flow paths if temperature control is inadequate. Process chemists scaling nitration or reduction reactions can select CAS 38362-90-2 for easier liquid handling in automated synthesis platforms [1] .

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